REACTION_CXSMILES
|
C=CC.C[CH:5]1C(C)=[CH:11][CH:10]2[CH:6]1[CH:7]1[CH:15]=[CH:14][CH:9]2[CH2:8]1.[CH3:16][C:17]1[CH:22]2[CH2:23][CH:19](CC2)[C:18]=1C>>[CH3:11][C:10]1[CH:9]2[CH2:8][CH:7]([CH2:15][CH2:14]2)[C:6]=1[CH3:5].[CH3:16][C:17]1[CH2:22][CH:23]=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
CC1C2C3CC(C2C=C1C)C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2CCC1C2)C
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
CC1C2C3CC(C2C=C1C)C=C3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation 93 g of dimethylnorbornene
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
for the resultant reaction liquid, vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C2CCC1C2)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=CC.C[CH:5]1C(C)=[CH:11][CH:10]2[CH:6]1[CH:7]1[CH:15]=[CH:14][CH:9]2[CH2:8]1.[CH3:16][C:17]1[CH:22]2[CH2:23][CH:19](CC2)[C:18]=1C>>[CH3:11][C:10]1[CH:9]2[CH2:8][CH:7]([CH2:15][CH2:14]2)[C:6]=1[CH3:5].[CH3:16][C:17]1[CH2:22][CH:23]=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
CC1C2C3CC(C2C=C1C)C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2CCC1C2)C
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
CC1C2C3CC(C2C=C1C)C=C3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation 93 g of dimethylnorbornene
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
for the resultant reaction liquid, vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C2CCC1C2)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=CC.C[CH:5]1C(C)=[CH:11][CH:10]2[CH:6]1[CH:7]1[CH:15]=[CH:14][CH:9]2[CH2:8]1.[CH3:16][C:17]1[CH:22]2[CH2:23][CH:19](CC2)[C:18]=1C>>[CH3:11][C:10]1[CH:9]2[CH2:8][CH:7]([CH2:15][CH2:14]2)[C:6]=1[CH3:5].[CH3:16][C:17]1[CH2:22][CH:23]=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
CC1C2C3CC(C2C=C1C)C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2CCC1C2)C
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
CC1C2C3CC(C2C=C1C)C=C3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation 93 g of dimethylnorbornene
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
for the resultant reaction liquid, vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C2CCC1C2)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |